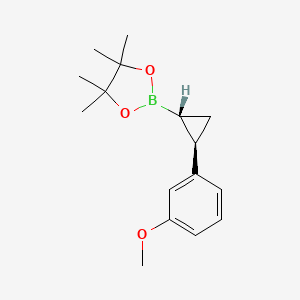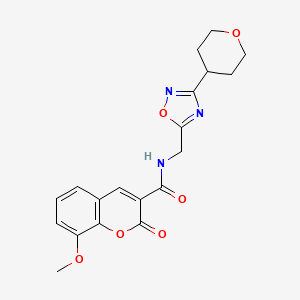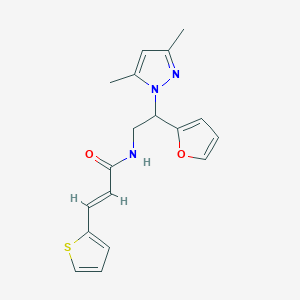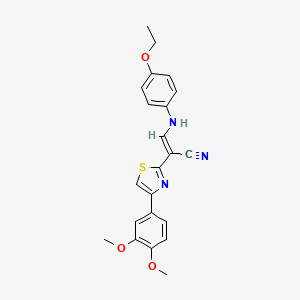
trans-2-(3-メトキシフェニル)シクロプロパンボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-2-(3-Methoxyphenyl)vinylboronic acid pinacol ester” is a chemical compound with the empirical formula C15H21BO3 . It is a derivative of boronic acid and is often used in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, has been reported to be catalyzed in 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular weight of “trans-2-(3-Methoxyphenyl)vinylboronic acid pinacol ester” is 260.14 . The linear formula of the compound is C15H21BO3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 36-42 °C . The refractive index is n20/D 1.502 and the density is 1.028 g/mL at 25 °C .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)クロスカップリングにおけるボロン試薬として使用できます 。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応の成功は、非常に穏和で官能基許容性の高い反応条件と、比較的安定で容易に調製され、一般的に環境に優しい有機ボロン試薬の組み合わせに起因します .
ラジカル共重合
この化合物は、スチレンとのラジカル共重合におけるモノマーとして使用できます 。ビニルボロン酸ピナコールエステル(VBpin)の重合後酸化により、ビニルアルコール(VA)-スチレン共重合体が得られます。これは、従来のVA前駆体モノマーである酢酸ビニル(VAc)を使用して合成することは困難でした。 RAFT重合を用いることで、モル質量を制御することができました .
加水分解研究
この化合物は、加水分解に関する研究に使用できます 。加水分解の速度論は、芳香環の置換基に依存します。 また、pHは反応速度に大きく影響し、生理学的pHで著しく加速されます .
Safety and Hazards
作用機序
Target of Action
The primary target of trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The compound, being an organoboron reagent, plays a crucial role in this pathway. It is involved in the transmetalation step, where it transfers its organic group to palladium .
Pharmacokinetics
It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, making the compound a valuable tool in the field of synthetic chemistry .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
特性
IUPAC Name |
2-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-7-6-8-12(9-11)18-5/h6-9,13-14H,10H2,1-5H3/t13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXTXZXIDZUZPS-UONOGXRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2380379.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)
![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)